![molecular formula C7H12O3 B14329866 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane CAS No. 109857-35-4](/img/structure/B14329866.png)
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is an organic compound belonging to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane typically involves the reaction of glycidyl chloride with a suitable base, such as sodium hydroxide, to form the desired oxirane ring. The reaction is carried out under controlled conditions, including temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process includes the dehydrochlorination of glycidyl chloride with sodium hydroxide, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of glycols.
Common Reagents and Conditions
Acids: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the oxirane ring.
Bases: Sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
Diols: Formed through the hydrolysis or ring-opening of the oxirane ring.
Functionalized Compounds: Various functional groups can be introduced through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and functionalization of organic molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylolethane triglycidyl ether: Another oxirane compound used as a reactive diluent in epoxy resins.
Bisphenol A diglycidyl ether: Commonly used in the production of epoxy resins and coatings.
Glycidyl ethers: A class of compounds with similar reactivity and applications.
Uniqueness
2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is unique due to its specific molecular structure, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Properties
CAS No. |
109857-35-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methyl-2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O3/c1-7(5-10-7)4-8-2-6-3-9-6/h6H,2-5H2,1H3 |
InChI Key |
RYSXIKKOZBELOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


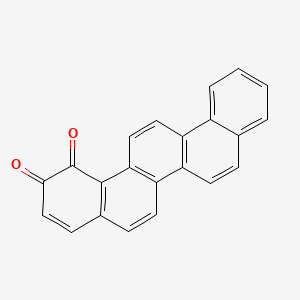
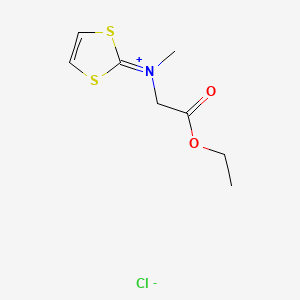
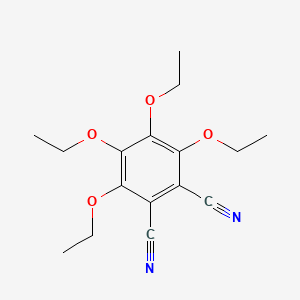
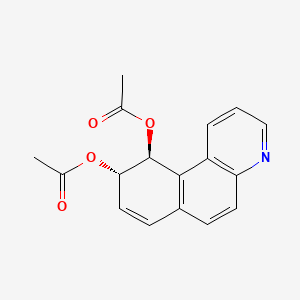
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
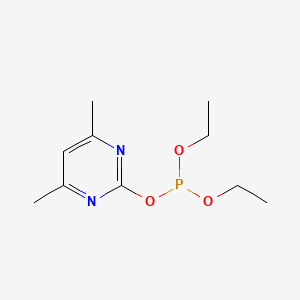
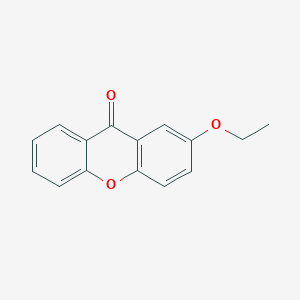

![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
